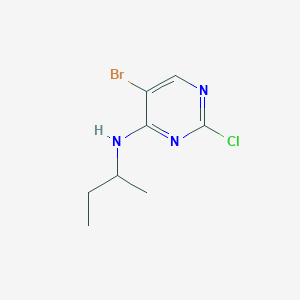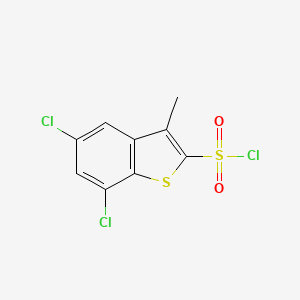
1-(3,4-dihydro-2H-pyran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyran-2-yl)ethanol is an organic compound with the molecular formula C7H12O2 It features a pyran ring, which is a six-membered ring containing one oxygen atom, and an ethanol group attached to the second carbon of the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,4-dihydro-2H-pyran-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters can significantly impact the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dihydro-2H-pyran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Different alcohol derivatives.
Substitution: Compounds with substituted functional groups at the ethanol moiety.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-pyran-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-pyran-2-yl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the ethanol group.
2,3-dihydro-4H-pyran: Another pyran derivative with different substitution patterns.
Tetrahydropyran: A fully saturated pyran ring without double bonds.
Uniqueness
1-(3,4-dihydro-2H-pyran-2-yl)ethanol is unique due to the presence of both a pyran ring and an ethanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
3749-37-9 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-pyran-2-yl)ethanol |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-4-2-3-5-9-7/h3,5-8H,2,4H2,1H3 |
Clé InChI |
XUALZUHGZNAITD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)



![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)

![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)


